molecular formula C7H10N2O B1289972 (6-(Aminomethyl)pyridin-3-YL)methanol CAS No. 496945-97-2

(6-(Aminomethyl)pyridin-3-YL)methanol

Cat. No.: B1289972
CAS No.: 496945-97-2
M. Wt: 138.17 g/mol
InChI Key: GNSCYCNQOANMTI-UHFFFAOYSA-N
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Description

(6-(Aminomethyl)pyridin-3-YL)methanol is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyridine, featuring an aminomethyl group at the 6-position and a hydroxymethyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Aminomethyl)pyridin-3-YL)methanol typically involves the following steps:

    Starting Material: The process begins with 3-pyridinemethanol.

    Amination Reaction: The 3-pyridinemethanol undergoes an amination reaction with ammonia under suitable reaction conditions to introduce the aminomethyl group at the 6-position.

    Purification: The resulting product is then purified to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the amination reaction efficiently.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

    Continuous Flow Processes: Implementing continuous flow processes for consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions: (6-(Aminomethyl)pyridin-3-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products:

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Various reduced derivatives.

    Substitution Products: Substituted pyridine derivatives.

Scientific Research Applications

(6-(Aminomethyl)pyridin-3-YL)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-(Aminomethyl)pyridin-3-YL)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

    (6-Methylpyridin-3-YL)methanol: A similar compound with a methyl group instead of an aminomethyl group.

    (6-Hydroxymethylpyridin-3-YL)methanol: A compound with a hydroxymethyl group at the 6-position.

Uniqueness:

    Functional Groups: The presence of both aminomethyl and hydroxymethyl groups in (6-(Aminomethyl)pyridin-3-YL)methanol makes it unique compared to its analogs.

    Reactivity: The combination of these functional groups provides distinct reactivity patterns, enabling diverse chemical transformations.

Properties

IUPAC Name

[6-(aminomethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4,10H,3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSCYCNQOANMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964349
Record name [6-(Aminomethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496945-97-2
Record name [6-(Aminomethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 6-azidomethyl-nicotinic acid methyl ester (2.3 g, 11.97 mmol) and tetrahydrofuran (100 mL) in a flask and cool to 0° C. Add 1M lithium aluminum hydride solution in tetrahydrofuran (17.95 mL, 17.95 mmol) slowly. Stir the mixture for 30 min. Quench the reaction with ice. Add 10 mL of saturated Rochelle's salt solution. Stir for 30 min. Filter, remove the solvent under reduced pressure to give 6-aminomethyl-pyridin-3-yl-methanol (1.6 g, 97% yield) as a yellow oil.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.95 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

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